molecular formula C15H14BrClO B1449372 p-Bromobenzhydryl 2-Chloroethyl Ether CAS No. 71783-98-7

p-Bromobenzhydryl 2-Chloroethyl Ether

Cat. No.: B1449372
CAS No.: 71783-98-7
M. Wt: 325.63 g/mol
InChI Key: MYEKQAWCNLJISB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of p-Bromobenzhydryl 2-Chloroethyl Ether typically involves the reaction of p-Bromobenzhydrol with 2-Chloroethanol under acidic conditions. The reaction is carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the etherification process. The reaction mixture is then purified through distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

p-Bromobenzhydryl 2-Chloroethyl Ether undergoes various chemical reactions, including:

Scientific Research Applications

p-Bromobenzhydryl 2-Chloroethyl Ether has several applications in scientific research:

Mechanism of Action

The mechanism of action of p-Bromobenzhydryl 2-Chloroethyl Ether involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or the disruption of DNA replication and transcription processes.

Comparison with Similar Compounds

p-Bromobenzhydryl 2-Chloroethyl Ether can be compared with other similar compounds such as:

    p-Bromobenzhydrol: A precursor in the synthesis of this compound.

    2-Chloroethanol: Another precursor used in the synthesis.

    Benzhydryl Chloride: A related compound with similar chemical properties but different applications.

Properties

IUPAC Name

1-bromo-4-[2-chloroethoxy(phenyl)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrClO/c16-14-8-6-13(7-9-14)15(18-11-10-17)12-4-2-1-3-5-12/h1-9,15H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYEKQAWCNLJISB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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